molecular formula C18H21N5O4S B2732455 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide CAS No. 946275-11-2

4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2732455
M. Wt: 403.46
InChI Key: PIQIGYDYHPOHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N5O4S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Glaucoma Treatment

Compounds incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been investigated for their ability to inhibit carbonic anhydrase (CA) isozymes, which play a significant role in aqueous humor secretion within the eye. These inhibitors could be valuable for treating glaucoma by reducing intraocular pressure when administered topically as eye drops. Such compounds have shown low nanomolar affinities for CA II and CA IV isozymes involved in aqueous humor secretion (Casini et al., 2002).

Receptor Antagonism

A series of pyrrolopyrimidin-6-yl benzenesulfonamides has been identified as potent A2B adenosine receptor antagonists, with one particular compound demonstrating high affinity and selectivity for the A2B adenosine receptor. These findings suggest potential applications in developing therapies targeting adenosine receptors, which are implicated in various physiological and pathological processes (Esteve et al., 2006).

Antimicrobial Activity

Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, including those with a benzenesulfonamide moiety, has explored their antimicrobial potential. Such compounds have been evaluated against various bacteria and fungi, indicating the broad relevance of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Cancer Research

A novel series of pyrimidine-benzenesulfonamide derivatives has been investigated as potential cyclin-dependent kinase 2 (CDK2) inhibitors, showcasing the role of these compounds in cancer research. The study involved molecular docking simulation and evaluation of anti-proliferative activity against human cancer cell lines, highlighting the importance of sulfonamide derivatives in identifying new therapeutic options for cancer treatment (Fathalla et al., 2012).

properties

IUPAC Name

4-[2-[(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-11-10-21-16-14(17(24)23(3)18(25)22(16)2)15(11)20-9-8-12-4-6-13(7-5-12)28(19,26)27/h4-7,10H,8-9H2,1-3H3,(H,20,21)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQIGYDYHPOHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide

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